Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 157327-43-0 . It has a molecular weight of 241.29 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-acetyl-4-oxo-1-piperidinecarboxylate . The InChI code for this compound is 1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.29 . It is recommended to be stored at refrigerated temperatures .Scientific Research Applications
Synthesis of Piperidine Derivatives
Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is prominently used in the synthesis of various piperidine derivatives. For example, its reaction with L-selectride in tetrahydrofuran yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. These derivatives can be further modified to produce trans (3R,4R) isomers through the Mitsunobu reaction followed by alkaline hydrolysis (Boev et al., 2015).
Key Intermediate in Medicinal Chemistry
It serves as an important intermediate in the synthesis of novel medicinal compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, is utilized in the production of the protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process of this compound involves several steps, including substitution, reduction, oxidation, and acylation reactions (Chen Xin-zhi, 2011).
Synthesis of Diverse Piperidine Derivatives
It is also used in the preparation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for creating a variety of piperidine derivatives. These derivatives are obtained by reacting tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents (Moskalenko & Boev, 2014).
Formation of Fused Bicyclic Systems
Another application is in the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. These derivatives are obtained through a series of reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, leading to stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).
Properties
IUPAC Name |
tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGIVLQZVUPSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693849 | |
Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-43-0 | |
Record name | 1,1-Dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157327-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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